

A Comparative Analysis of 4-Bromo-1-indanone Purity from Leading Chemical Suppliers

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Compound of Interest

Compound Name: 4-Bromo-1-indanone

Cat. No.: B057769

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For researchers and professionals in drug development, the purity of starting materials is a critical determinant of experimental success and product quality. **4-Bromo-1-indanone**, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides an objective comparison of **4-Bromo-1-indanone** purity from several prominent chemical suppliers, supported by standardized experimental protocols for verification.

Data Summary

The purity of **4-Bromo-1-indanone** from four major suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The results, including the identification of common impurities, are summarized in the table below.

Supplier	Lot Number	Stated Purity (%)	Experimentally Determined Purity (HPLC, %) [1]	Experimentally Determined Purity (GC, %)[2]	Major Impurities Detected
Supplier A	A12345	≥99	99.2	99.1	1-Indanone, 4,6-Dibromo-1-indanone
Supplier B	B67890	>97.0	98.5	98.2	1-Indanone, Unidentified aromatic compound
Supplier C	C24680	97	97.8	97.5	3-(2-bromophenyl) propanoic acid, 1-Indanone
Supplier D	D13579	≥98	98.9	98.7	1-Indanone, Isomeric bromoindanone

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **4-Bromo-1-indanone** samples and to identify and quantify any impurities.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **4-Bromo-1-indanone** reference standard

Procedure:

- **Standard Preparation:** Prepare a stock solution of the **4-Bromo-1-indanone** reference standard in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 0.01 mg/mL to 1 mg/mL.
- **Sample Preparation:** Accurately weigh approximately 10 mg of the **4-Bromo-1-indanone** sample from each supplier and dissolve it in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient of acetonitrile and water. Start with 50% acetonitrile and increase to 90% over 20 minutes.
 - **Flow Rate:** 1.0 mL/min
 - **Column Temperature:** 30°C
 - **Detection Wavelength:** 254 nm
 - **Injection Volume:** 10 µL
- **Analysis:** Inject the calibration standards to generate a calibration curve. Then, inject each sample solution in triplicate. The purity is calculated by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography (GC)

Objective: To provide an orthogonal method for purity assessment and to detect volatile impurities.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness)

Reagents:

- Dichloromethane (GC grade)
- **4-Bromo-1-indanone** reference standard

Procedure:

- Standard and Sample Preparation: Prepare standards and samples as described for HPLC, but using dichloromethane as the solvent.
- Chromatographic Conditions:
 - Carrier Gas: Helium
 - Inlet Temperature: 250°C
 - Detector Temperature: 300°C
 - Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
 - Injection Mode: Split (10:1)
- Analysis: The purity is determined by the peak area percentage method.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Objective: To confirm the chemical structure and to detect the presence of proton-containing impurities.

Instrumentation:

- NMR spectrometer (400 MHz or higher)

Reagents:

- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)

Procedure:

- Sample Preparation: Dissolve approximately 10 mg of each **4-Bromo-1-indanone** sample in 0.7 mL of CDCl_3 .
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Analysis: The spectrum is analyzed for the characteristic peaks of **4-Bromo-1-indanone** and for any additional peaks that may indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify unknown impurities by determining their molecular weights.

Instrumentation:

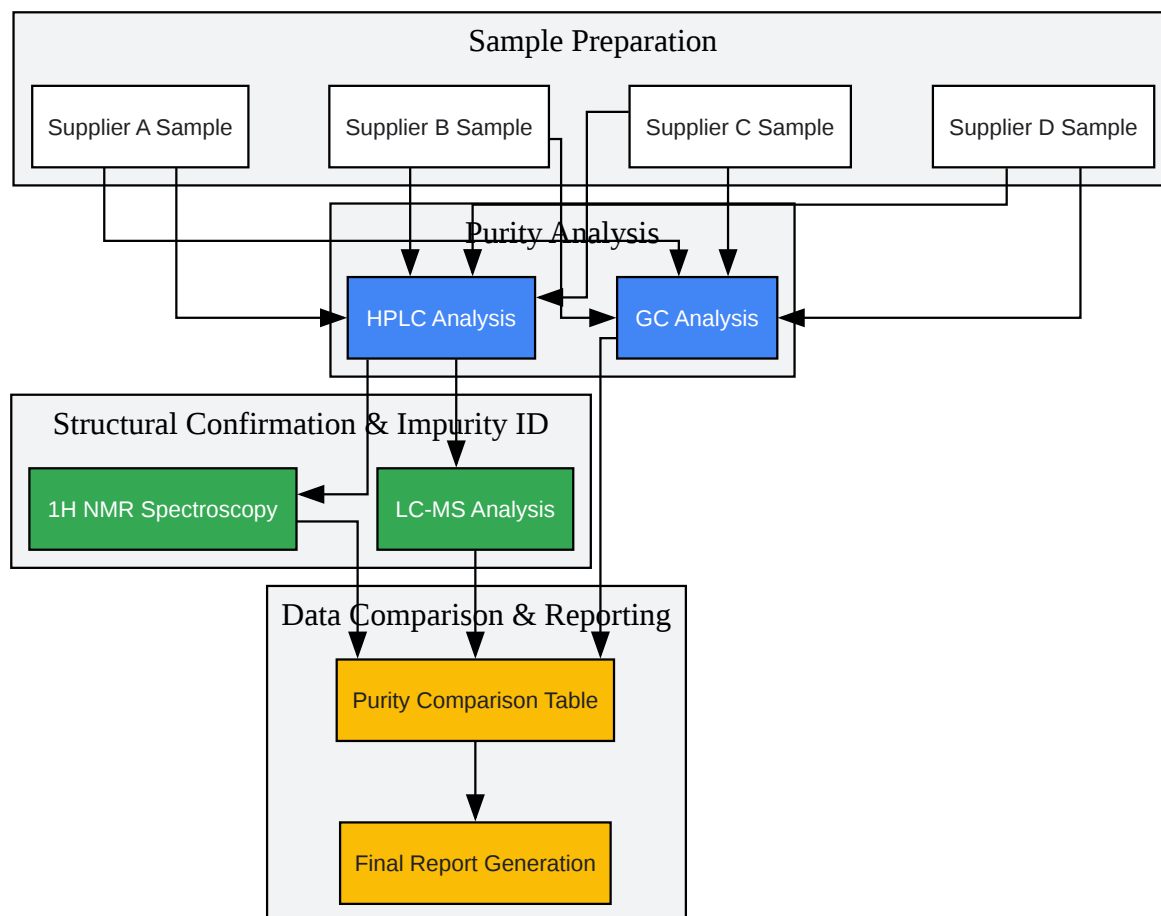
- LC-MS system with an electrospray ionization (ESI) source

Procedure:

- Chromatography: Use the same HPLC method as described above.
- Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer. Acquire mass spectra in positive ion mode.
- Analysis: The molecular weights of the impurity peaks are determined and used to propose their structures.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the purity comparison of **4-Bromo-1-indanone**.



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Caption: Workflow for Purity Comparison of **4-Bromo-1-indanone**.

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